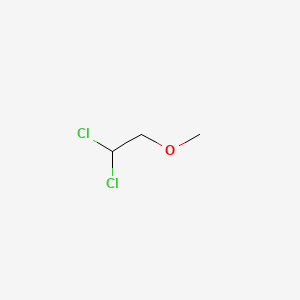
1,1-Dichloro-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-methoxyethane is a chemical compound with the molecular formula C3H6Cl2O and a molecular weight of 128.99 g/mol . It is also known by other names such as 2,2-Dichloroethyl methyl ether and Ethane, 1,1-dichloro-2-methoxy- . This compound is characterized by its two chlorine atoms and one methoxy group attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-methoxyethane can be synthesized through various methods. One common method involves the reaction of methanol with 1,1-dichloroethane in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. For example, nickel (II) bromide can be used as a catalyst in the reaction between methanol and paraformaldehyde .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-methoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The chlorine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include and .
Oxidation: Reagents such as or are used.
Reduction: in the presence of a is commonly used.
Major Products
Substitution: Products include and various substituted derivatives.
Oxidation: Products include and .
Reduction: Products include ethane and methoxyethane
Scientific Research Applications
1,1-Dichloro-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of other chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-methoxyethane involves its interaction with various molecular targets. The compound can undergo dehalogenation reactions, where the chlorine atoms are removed, leading to the formation of reactive intermediates. These intermediates can interact with proteins and nucleic acids , potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxyethane: Similar structure but with only one chlorine atom.
cis-1,4-Dichloro-2-butene: Contains two chlorine atoms but has a different backbone structure
Uniqueness
1,1-Dichloro-2-methoxyethane is unique due to its specific arrangement of chlorine and methoxy groups, which gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
34862-07-2 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,1-dichloro-2-methoxyethane |
InChI |
InChI=1S/C3H6Cl2O/c1-6-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
QUCLHUUEEKVBGT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















